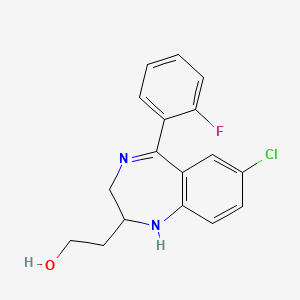
Antibiotic C 076B2b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic C 076B2b is a member of the C-076 family of compounds, which are macrolides isolated from the fermentation broth of a strain of Streptomyces avermitilis . These compounds are characterized by a 16-membered cyclic backbone substituted with a disaccharide and a bicyclic spiroketal fused thereon
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Antibiotic C 076B2b involves the fermentation of Streptomyces avermitilis, followed by extraction and purification processes . The fermentation broth is subjected to various chromatographic techniques to isolate the desired compound. The synthetic routes may include modifications to the fermentation conditions, such as adjusting the pH, temperature, and nutrient composition to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fermentation broth is processed through a series of extraction and purification steps, including solvent extraction, crystallization, and chromatography . These methods ensure the production of high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Antibiotic C 076B2b undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired modifications.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antiparasitic activity . These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Antibiotic C 076B2b has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structure and reactivity, providing insights into macrolide synthesis and modification. In biology, it is used to study the mechanisms of antiparasitic activity and resistance. In medicine, this compound is explored for its potential as a therapeutic agent against parasitic infections. In industry, it is used in the development of antiparasitic formulations and products .
Mechanism of Action
The mechanism of action of Antibiotic C 076B2b involves binding to specific molecular targets in parasitic organisms, disrupting their cellular processes . The compound targets the parasite’s nervous system, leading to paralysis and death. The pathways involved include inhibition of neurotransmitter release and disruption of ion channels . These actions make this compound highly effective against a wide range of parasitic infections.
Comparison with Similar Compounds
Antibiotic C 076B2b is unique among the C-076 family of compounds due to its specific structural modifications and enhanced biological activity . Similar compounds in this family include other macrolides like avermectin and ivermectin . These compounds share a similar 16-membered cyclic backbone but differ in their substituents and biological properties. This compound stands out for its potent antiparasitic activity and its potential for further modifications to enhance its efficacy .
Properties
CAS No. |
65195-58-6 |
|---|---|
Molecular Formula |
C47H72O15 |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C47H72O15/c1-23(2)41-27(6)34(48)21-46(62-41)20-32-17-31(61-46)15-14-25(4)42(24(3)12-11-13-30-22-55-44-39(49)26(5)16-33(45(51)58-32)47(30,44)52)59-38-19-36(54-10)43(29(8)57-38)60-37-18-35(53-9)40(50)28(7)56-37/h11-14,16,23-24,27-29,31-44,48-50,52H,15,17-22H2,1-10H3/b12-11-,25-14-,30-13-/t24-,27-,28-,29-,31+,32-,33-,34?,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46-,47+/m0/s1 |
InChI Key |
ZPAKHHSWIYDSBJ-FRIKXPRPSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(\[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)/C)O[C@]7(C4)CC([C@@H]([C@H](O7)C(C)C)C)O)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


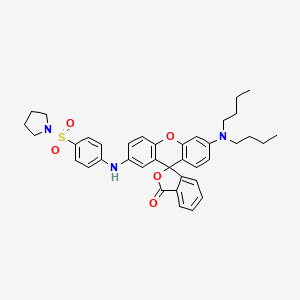

![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)
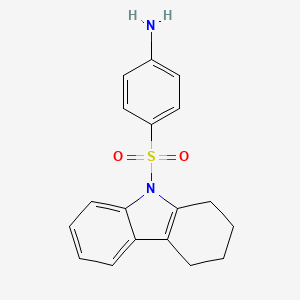
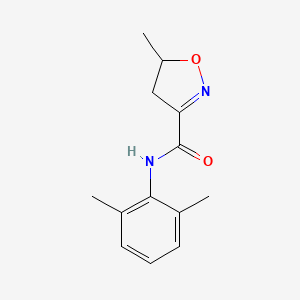

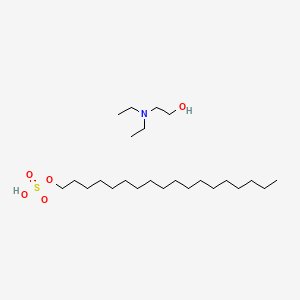
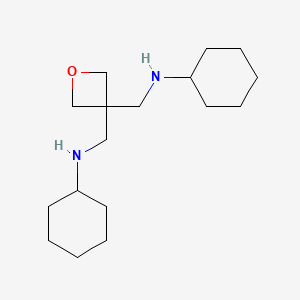
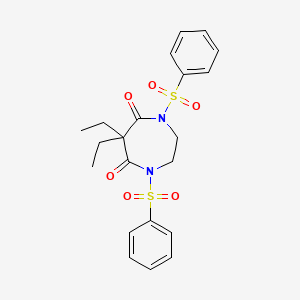
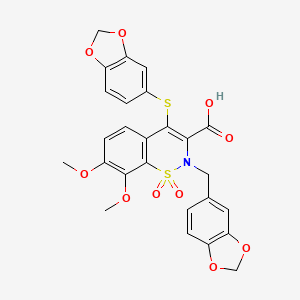
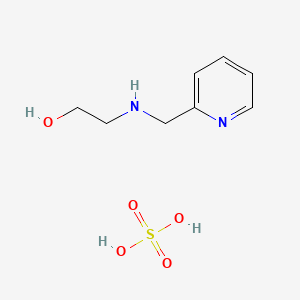
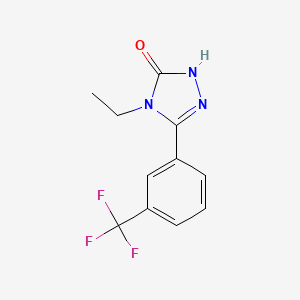
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)
